molecular formula C8H11F6N B3277415 2,4-Bis(trifluoromethyl)cyclohexan-1-amine CAS No. 65934-73-8

2,4-Bis(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B3277415
CAS No.: 65934-73-8
M. Wt: 235.17 g/mol
InChI Key: XNVKQIXDTPJTTI-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H11F6N It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine typically involves the introduction of trifluoromethyl groups onto a cyclohexane ring followed by the introduction of an amine group. One common method involves the reaction of cyclohexane with trifluoromethylating agents under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amine compounds .

Scientific Research Applications

2,4-Bis(trifluoromethyl)cyclohexan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Bis(trifluoromethyl)cyclohexan-1-amine include other trifluoromethyl-substituted cyclohexane derivatives and amine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h4-6H,1-3,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKQIXDTPJTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711619
Record name 2,4-Bis(trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65934-73-8
Record name 2,4-Bis(trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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